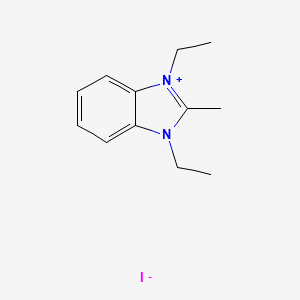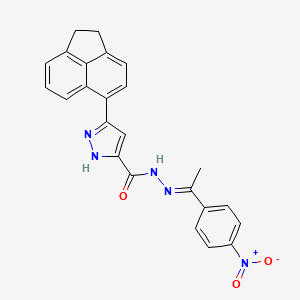![molecular formula C11H14N2O5S B2879609 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine CAS No. 21447-63-2](/img/structure/B2879609.png)
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine” is a chemical compound with the molecular formula C11H14N2O5S . It has a molecular weight of 286.31 . The IUPAC name for this compound is 4-[(4-methyl-3-nitrophenyl)sulfonyl]morpholine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O5S/c1-9-2-3-10(8-11(9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Molecular Docking Study
Research indicates that derivatives synthesized from similar morpholine compounds exhibit potent antimicrobial activities. For instance, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have shown significant antimicrobial potency against various bacterial and fungal strains. Molecular docking studies further elucidate these compounds' affinity and orientation at the active enzyme sites, suggesting potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017).
Pro-Apoptotic Effects in Cancer Cells
Compounds bearing the sulfonamide fragment, including structures similar to 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine, have been synthesized and evaluated for their pro-apoptotic effects on cancer cells. These compounds have shown significant cytotoxic activities against various cancer cell lines by inducing mRNA expression of pro-apoptotic genes and activating p38/ERK phosphorylation, which could be explored further for cancer treatment applications (Cumaoğlu et al., 2015).
Aromatic Nucleophilic Substitution Mechanisms
The understanding of aromatic nucleophilic substitution reactions in dipolar aprotic solvents has been enhanced by studying reactions involving morpholine, a component similar to 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine. These studies provide insights into the kinetics and mechanisms of such reactions, offering valuable information for organic synthesis and chemical reaction engineering (Hirst et al., 1986).
Synthesis and Antibacterial Activity
The synthesis of morpholine derived benzenesulphonamides has been investigated, revealing moderate antibacterial activity against certain bacterial strains. Such studies are crucial for the development of new antibacterial agents and understanding the structure-activity relationships of these compounds (Ahmed et al., 2021).
Structural and Spectroscopic Investigations
Research into the crystal structures and spectroscopic properties of compounds related to 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine provides fundamental insights into their chemical behavior and potential applications in materials science and molecular engineering (Remedi et al., 1998).
Eigenschaften
IUPAC Name |
4-(4-methyl-3-nitrophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-9-2-3-10(8-11(9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXFSMFCBACQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2879526.png)

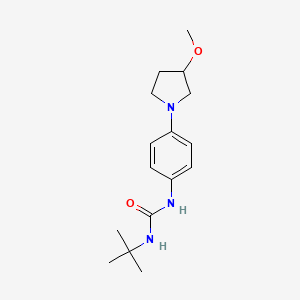
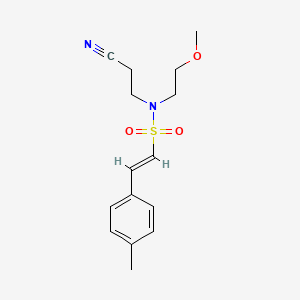

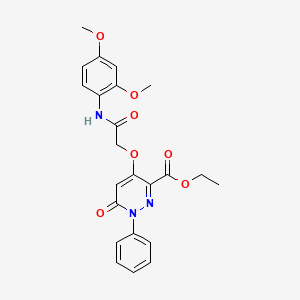
![3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879536.png)
![N-(3-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2879540.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2879542.png)

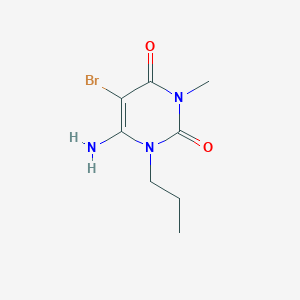
![1-(4-Fluorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2879546.png)
